Salsalate

Gastroenterology Gastrointestinal Safety NSAID-Induced Injury

Researchers requiring anti-inflammatory treatment without platelet inhibition face a critical gap: aspirin irreversibly acetylates COX-1, corrupting hemostasis data. Salsalate (CAS 552-94-3) closes this gap as a non-acetylated dimeric salicylate prodrug. • Platelet-sparing - no acetyl group; zero irreversible COX-1 blockade • Gastric-sparing - acid-insoluble (<0.1 mg/mL at gastric pH); dissolves in small intestine • Clinically validated for diabetes research - lowers fasting glucose & HbA1c • Supplied with full analytical data (HPLC, NMR, COA)

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
CAS No. 552-94-3
Cat. No. B1681409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalsalate
CAS552-94-3
SynonymsArcylate
Argesic
benzoic acid, 2-hydroxy-, 2-carboxyphenyl ester
Disalcid
disalicylic acid
Mono-Gesic
Salflex
salicyl salicylate
salicylsalicylic acid
Saloxium
salsalate
Salsita
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O
InChIInChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17)
InChIKeyWVYADZUPLLSGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 150 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.46e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salsalate: Non-Acetylated Salicylate Prodrug


Salsalate (salicylsalicylic acid) is a non-acetylated dimeric salicylate prodrug composed of two esterified salicylic acid moieties [1]. Classified as a non-steroidal anti-inflammatory drug (NSAID), it is primarily indicated for the symptomatic relief of rheumatoid arthritis and osteoarthritis [2]. Its unique chemical structure confers key advantages over traditional salicylates, such as aspirin and sodium salicylate, by bypassing gastric absorption and avoiding acetylation of cyclooxygenase (COX) enzymes. This results in a distinct pharmacological profile that spares the gastric mucosa and platelet function, while still providing therapeutic salicylate levels in vivo [3].

Why Salsalate Is Not Interchangeable


Generic substitution among salicylates or other NSAIDs without consideration of their distinct physicochemical and pharmacological properties can lead to significant differences in safety and efficacy. Salsalate's differentiation is rooted in two key features: its non-acetylated structure and its behavior as an acid-insoluble prodrug. Unlike aspirin, which irreversibly acetylates COX-1 and inhibits platelet aggregation, salsalate does not contain an acetyl group, thereby preserving platelet function [1]. Furthermore, its insolubility in the acidic gastric environment allows it to bypass the stomach and dissolve in the small intestine, a property that directly mitigates the risk of gastroduodenal mucosal injury compared to both regular and enteric-coated aspirin [2]. Consequently, procurement based solely on NSAID class or salicylate equivalency ignores these critical, quantifiable differentiators that impact patient safety and therapeutic strategy.

Salsalate: Comparative Evidence


Reduced Gastroduodenal Damage vs. Aspirin

In a randomized, single-blind, crossover endoscopic study comparing the gastroduodenal effects of salsalate and enteric-coated aspirin in healthy volunteers, salsalate caused significantly less mucosal injury [1]. The study involved 10 subjects who received 3.0 g/day of salsalate or 2.6 g/day of enteric-coated aspirin for 6 days, with endoscopic evaluation before and after each treatment period.

Gastroenterology Gastrointestinal Safety NSAID-Induced Injury

Preserved Platelet Function vs. Aspirin

A direct pharmacodynamic comparison in healthy men demonstrated that salsalate, unlike aspirin, does not irreversibly inhibit platelet function. The study measured serum levels of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) after 3 days of dosing with anti-inflammatory levels of either drug [1].

Platelet Aggregation Thromboxane Inhibition Hemostasis

Improved Glycemic Control vs. Placebo

Salsalate has shown significant efficacy in improving glycemic control in patients with newly diagnosed, drug-naïve type 2 diabetes mellitus (T2DM). This effect is not a class property of all NSAIDs and represents a unique therapeutic application for this compound [1].

Type 2 Diabetes Glycemic Control Insulin Resistance

GI Safety vs. Soluble Aspirin in Osteoarthritis

A double-blind, crossover study in patients with osteoarthrosis of the hip or knee directly compared the efficacy and tolerability of salsalate and soluble aspirin. While clinical efficacy was comparable between the two drugs, salsalate demonstrated a significant advantage in its side effect profile [1].

Osteoarthritis Gastrointestinal Bleeding Tolerability

Gastric Fluid Insolubility

Salsalate's unique physicochemical properties provide a mechanistic basis for its improved gastrointestinal safety profile. The drug is practically insoluble in the acidic environment of the stomach, which prevents direct contact with the gastric mucosa and allows it to pass undissolved into the small intestine [1].

Pharmacokinetics Gastric Sparing Prodrug Design

Salsalate: Application Scenarios


Inflammation Studies Without Antiplatelet Confounding

Salsalate is an ideal tool for research involving the in vivo modulation of inflammation where the investigator requires an NSAID but must avoid irreversible inhibition of platelet aggregation. Its unique pharmacodynamic profile, as demonstrated in direct comparisons with aspirin, ensures that any observed effects on hemostasis or related pathways are not confounded by the drug's action, allowing for cleaner interpretation of results [1].

Metabolic Syndrome and Type 2 Diabetes Models

For researchers investigating the role of inflammation in insulin resistance and type 2 diabetes, salsalate provides a clinically validated tool. Its demonstrated ability to lower fasting glucose and improve HbA1c in human trials makes it a relevant and translationally-apt compound for chronic dosing studies in relevant animal models, with a more favorable GI safety profile than aspirin for long-term experiments [2].

Gastroduodenal Injury and Mucosal Defense

Salsalate serves as a valuable comparator in studies designed to elucidate the mechanisms of NSAID gastropathy. Its proven ability to spare the gastroduodenal mucosa, in contrast to both regular and enteric-coated aspirin, allows for the creation of differential injury models to study the roles of COX inhibition, topical irritation, and other factors in mucosal damage and repair [3].

Targeted Intestinal Delivery Research

Salsalate's inherent property of being insoluble at gastric pH (<0.1 mg/mL at pH 1.0) but soluble in the small intestine makes it a benchmark compound in pharmaceutical sciences for studying pH-dependent drug delivery and the design of gastric-sparing prodrugs. Its behavior can inform the development of novel formulations intended to mitigate GI toxicity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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